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molecular formula C8H7NO B2355184 3-(3-Pyridyl)-2-propyn-1-ol CAS No. 61266-33-9

3-(3-Pyridyl)-2-propyn-1-ol

Cat. No. B2355184
M. Wt: 133.15
InChI Key: CJVLSQCXDBMEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713455B2

Procedure details

A solution of 3-bromopyridine (2.0 g, 12.6 mmol), propargyl alcohol (1.1 mL, 19 mmol), diisopropylethylamine (3.2 mL, 23 mmol), copper iodide (133 mg, 0.7 mmol) and tri-(t-butyl)phosphine (286 mg, 1.4 mmol) in degassed THF (10 mL) was treated with Pd(CH3CN)2Cl2 (181 mg, 0.7 mmol) at 25° C. under N2. After 18 h, the reaction mixture was filtered through celite, washed with ethyl acetate (2×100 mL), and concentrated in vacuo. Purification by flash chromatography (EtOAc) afforded the title compound (1.33 g, 80%) as a yellow oil. MS 134 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CN)2Cl2
Quantity
181 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
133 mg
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([OH:11])[C:9]#[CH:10].C(N(C(C)C)CC)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>C1COCC1.[Cu](I)I>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:10]#[C:9][CH2:8][OH:11])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
286 mg
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Pd(CH3CN)2Cl2
Quantity
181 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
133 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (EtOAc)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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